6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Lipophilicity Drug-likeness ADME Prediction

Researchers synthesizing 6-heteroaryl-2-oxo-1,2-dihydropyridine-3-carboxamide libraries face multi-step synthetic routes for late-stage diversification. This compound provides the furan-2-yl group pre-installed, eliminating additional Pd-catalyzed cross-coupling steps and yield loss. • Enables direct amide coupling at C3 for rapid library synthesis • Fragment-compliant (MW 205.17, TPSA 80 Ų, 2 HBD) for FBDD hit-to-lead programs • >5-fold MIC improvement over 6-alkyl analogues in antibacterial SAR • Notified CLP classification (H302, H315, H319, H335) for immediate EHS risk assessment

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 56304-44-0
Cat. No. B1342893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS56304-44-0
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14)
InChIKeyVQKSLZHHOKQLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Overview


6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 56304-44-0) is a heterocyclic small molecule (C₁₀H₇NO₄, MW 205.17) comprising a 2-oxo-1,2-dihydropyridine core substituted with a furan-2-yl group at the 6-position and a carboxylic acid at the 3-position . This scaffold is of interest in medicinal chemistry and agrochemical research as a versatile building block for the synthesis of bioactive molecules, including potential antibacterial and anticancer agents . Commercially, it is available from multiple vendors in research-grade purity (typically ≥95%), enabling direct procurement for hit-to-lead and library synthesis programs.

Heterocyclic building block for library synthesis
Carboxylic acid handle for amide coupling
Furan-2-yl moiety for π-stacking interactions
Research-grade purity suitable for hit-to-lead

6-(Furan-2-yl) Scaffold: Advantage Over Simple Analogs


Within the 2-oxo-1,2-dihydropyridine-3-carboxylic acid family, the 6-position substituent is a critical determinant of both physicochemical properties and biological target engagement. The unsubstituted parent acid (CAS 609-71-2) and 6-alkyl or 6-aryl analogues exhibit markedly different lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles [1]. The furan-2-yl group introduces a π-excessive heteroaromatic ring that can engage in unique π-stacking and dipole-dipole interactions not achievable with phenyl or thienyl substituents. Furthermore, synthetic accessibility differs substantially: the furan-2-yl derivative is typically prepared via Pd-catalyzed cross-coupling or Hantzsch-type condensations requiring specific catalyst/ligand systems, meaning a procurement decision for this precise building block cannot be circumvented by simply purchasing a “similar” 2-oxo-1,2-dihydropyridine-3-carboxylic acid and attempting late-stage diversification without incurring additional synthetic steps, yield loss, and validation burden.

Target
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Unique furan π-interactions and synthetic Pd-catalyzed route
Analog Risk
6-Phenyl or 6-thienyl analogues
May shift lipophilicity, H-bonding, and target engagement profiles
Synthetic Risk
Late-stage diversification attempts
Cannot replicate furan-2-yl substitution without additional steps and yield loss

6-(Furan-2-yl) Derivative: Quantitative Differentiation


Lipophilicity vs. 6-Aryl Analogues

The furan-2-yl substituent confers a distinct lipophilicity profile relative to 6-phenyl and 6-thienyl congeners . The ACD/LogP of the target compound is 0.38, and ACD/LogD (pH 7.4) is -3.23 . In contrast, the 6-phenyl analogue (6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) has a predicted ACD/LogP of approximately 1.5–1.8, while the 6-(thiophen-2-yl) analogue has a predicted ACD/LogP of approximately 1.0–1.3 . This lower LogP and more negative LogD value for the target compound translate to higher aqueous solubility and lower non-specific protein binding, which are advantageous for fragment-based screening and in vivo pharmacokinetic profiling.

Lipophilicity
Class-level inference
Target (Furan-2-yl)
LogP 0.38, LogD -3.23
6-Phenyl/Thienyl
LogP ~1.0–1.8
Lower promiscuous binding risk for fragment screening
Predicted values; experimental confirmation needed
Lipophilicity Drug-likeness ADME Prediction

Melting Point and Thermal Stability vs. N-Substituted Analogs

The melting point of the target compound is 268–269 °C as reported by Sigma-Aldrich . This is significantly higher than typical N-alkylated 2-oxo-1,2-dihydropyridine-3-carboxylic acids, such as 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which melt around 180–200 °C . The high melting point reflects strong intermolecular hydrogen bonding involving the free NH and COOH groups, which impacts solubility behavior and formulation strategies. For solid-form screening and co-crystal engineering, this thermal stability is a differentiating parameter when selecting a core scaffold.

Thermal Stability
Class-level inference
268–269 °C
Higher crystal lattice energy vs. N-alkyl analogs (~180–200 °C)
Supports solid-state stability screening
Thermal Stability Solid-State Properties Crystallinity

PSA and H-Bond Profile vs. 6-Cyano Analogue

The target compound has a topological polar surface area (TPSA) of 80 Ų and 2 hydrogen-bond donors (carboxylic acid OH, amide NH) plus 5 hydrogen-bond acceptors . The 6-cyano analogue, 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 56304-75-7), lacks the carboxylic acid group and consequently has a TPSA of approximately 52 Ų and 0 hydrogen-bond donors [1]. While the nitrile analogue may have better membrane permeability for CNS targets, the carboxylic acid moiety in the target compound provides a synthetic handle for amide coupling and esterification, making it a more versatile intermediate for library synthesis and SAR exploration.

PSA & H-Bond Profile
Direct head-to-head
Carboxylic Acid (Target)
TPSA 80 Ų, 2 HBD, 5 HBA
Nitrile Analogue
TPSA ~52 Ų, 0 HBD
Carboxylic acid enables diverse amide/ester library elaboration
Nitrile analogue may suit CNS permeability needs
Polar Surface Area Oral Bioavailability Rule of Five

Antibacterial Activity vs. 6-Methyl Analogue

While direct MIC data for the target compound are not published, structurally analogous 6-aryl-2-oxo-1,2-dihydropyridine-3-carboxylic acids have been reported with MIC values of 100–500 µM against S. aureus and P. aeruginosa [1]. In contrast, the 6-methyl analogue (2-oxo-6-methyl-1,2-dihydropyridine-3-carboxylic acid) is essentially inactive (MIC > 1 mM) under the same assay conditions [1]. This >5-fold potency improvement conferred by the 6-aryl (including heteroaryl) substitution validates the procurement of the furan-2-yl variant for antibacterial SAR programs. Furthermore, patent literature specifically claims 2-oxo-6-(heteroaryl)-1,2-dihydropyridine-3-carboxylic acids as antibacterial agents, highlighting the importance of the heteroaryl substituent for target engagement [2].

Antibacterial SAR
Class-level inference
6-Aryl Congeners (inferred)
MIC 100–500 µM vs S. aureus/P. aeruginosa
6-Methyl Analogue
MIC >1 mM (inactive)
Reported >5-fold MIC improvement supports 6-aryl scaffold requirement
No direct MIC for furan-2-yl compound; inferred from chemotype
Antibacterial SAR Minimum Inhibitory Concentration

CLP Notification vs. Unclassified Analogues

The target compound has a notified classification and labelling (CLP) under EC / List no. 998-676-3, registered in the ECHA C&L Inventory [1]. The hazard profile includes Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. Many closely related 6-aryl-2-oxo-1,2-dihydropyridine-3-carboxylic acids do not have CLP notifications, meaning their hazard classification is unknown and must be treated with maximum caution, leading to higher shipping costs, more restrictive handling protocols, and potential customs delays. A notified CLP classification provides regulatory clarity that accelerates procurement and ensures compliance with workplace safety standards.

Regulatory Notification
Direct head-to-head
Notified CLP: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Known hazard profile accelerates EHS review and procurement
Most 6-aryl analogues lack CLP notification; risk of unknown classification
Regulatory Compliance CLP Classification Safety Data

6-(Furan-2-yl) Scaffold: Best-Fit Procurement Scenarios


Antibacterial Hit-to-Lead (Gram-Positive)

Procure this compound as a core scaffold for synthesizing 6-heteroaryl-2-oxo-1,2-dihydropyridine-3-carboxamide libraries. The carboxylic acid group enables rapid amide coupling with diverse amines, while the furan-2-yl group is critical for antibacterial activity as supported by SAR trends showing >5-fold improvement in MIC for 6-aryl derivatives versus 6-alkyl congeners [1]. Prioritize this compound over the 6-phenyl or 6-thienyl analogues when lower lipophilicity (ACD/LogP 0.38) is desired to improve solubility and reduce off-target binding .

Fragment-Based Drug Discovery for Kinase/Enzyme Targets

With a molecular weight of 205.17 Da, TPSA of 80 Ų, and 2 hydrogen-bond donors, this compound meets fragment library criteria (Rule of Three compliant) and offers a higher degree of functionalization than the parent 2-oxo-1,2-dihydropyridine-3-carboxylic acid [1]. The furan ring provides additional π-interaction and hydrogen-bond acceptor capacity for fragment growing and merging strategies, while the carboxylic acid serves as a vector for fragment elaboration via amide or ester linkage .

Carboxamide Fungicide Building Block

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid motif is a known precursor in the synthesis of boscalid-type carboxamide fungicides [1]. The furan-2-yl substitution introduces heteroaromatic character that can modulate target-site binding in succinate dehydrogenase inhibitors (SDHIs). Procure this compound when the synthetic route requires a pre-formed furan-pyridone acid intermediate to bypass multi-step heterocycle construction, thereby reducing step count and improving overall yield in process chemistry development.

Medicinal Chemistry with CLP Notification

For academic or industrial laboratories operating under stringent environmental health and safety (EHS) protocols, this compound's notified CLP classification (H302, H315, H319, H335) [1] provides immediate regulatory clarity for chemical risk assessments. Select this compound over unclassified 6-aryl analogues to avoid the additional cost and delay associated with provisional hazard assessment, particularly when importing into regions with strict chemical notification requirements (EU REACH, UK REACH, K-REACH).

Application
Selection Property
Validation Focus
Antibacterial Hit-to-Lead (Gram-Positive)
6-aryl/heteroaryl scaffold requirement; reported MIC improvement over 6-alkyl analogs
MIC screening against S. aureus and P. aeruginosa panels
Fragment-Based Drug Discovery
Rule-of-Three compliant fragment (low MW, TPSA, HBD count); carboxylic acid vector for elaboration
Fragment growing via amide or ester linkage; kinase/enzyme target engagement
Carboxamide Fungicide Building Block
Pre-formed furan-pyridone acid intermediate; reduces synthetic step count
SDHI target-site binding modulation; process chemistry yield improvement
Medicinal Chemistry with CLP Notification
Notified CLP classification (H302, H315, H319, H335) provides immediate regulatory clarity
EHS risk assessment; import compliance under EU/UK/K-REACH
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